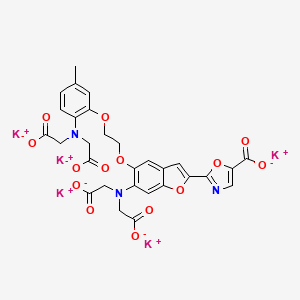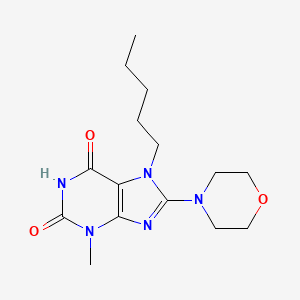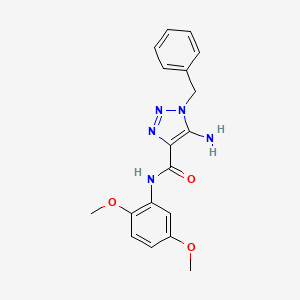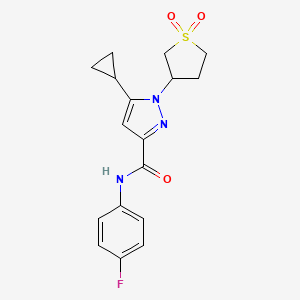
FURA-2 Pentapotassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fura-2 (potassium salt) is a ratiometric fluorescent calcium indicator used to detect calcium ions within cells. It is a pentacarboxylate compound that displays excitation maxima at 340 and 380 nanometers at high and low calcium concentrations, respectively, with emission fixed at 510 nanometers. This property allows for precise ratiometric measurements of calcium influx in live cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fura-2 (potassium salt) is synthesized through a series of chemical reactions involving the introduction of carboxylate groups to a base molecule. The synthesis typically involves the use of organic solvents and reagents under controlled temperature and pH conditions. The final product is purified through crystallization or chromatography to obtain the desired purity and concentration .
Industrial Production Methods
In industrial settings, the production of Fura-2 (potassium salt) involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
Fura-2 (potassium salt) primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
The primary reagent for Fura-2 (potassium salt) is calcium ions, which bind to the compound in a 1:1 ratio. The binding occurs under physiological pH and temperature conditions, making it suitable for use in live cell imaging .
Major Products Formed
The major product formed from the reaction of Fura-2 (potassium salt) with calcium ions is a calcium-bound complex that exhibits a shift in excitation maxima, allowing for ratiometric measurement of calcium levels .
Scientific Research Applications
Fura-2 (potassium salt) is widely used in scientific research for its ability to accurately measure intracellular calcium levels. Its applications include:
Chemistry: Used in studies involving calcium ion interactions and signaling pathways.
Biology: Employed in cellular imaging to monitor calcium dynamics in live cells.
Medicine: Utilized in research on calcium-related diseases and drug development.
Industry: Applied in the development of biosensors and diagnostic tools
Mechanism of Action
Fura-2 (potassium salt) functions by binding to free calcium ions within cells. The binding induces a shift in the compound’s excitation maxima, allowing for ratiometric measurement of calcium levels. This mechanism enables researchers to accurately quantify calcium influx and dynamics in live cells. The molecular target of Fura-2 (potassium salt) is the free calcium ion, and the pathway involves the formation of a calcium-bound complex that can be detected through fluorescence microscopy .
Comparison with Similar Compounds
Fura-2 (potassium salt) is often compared with other calcium indicators such as Indo-1 and Fluo-4.
Indo-1: Similar to Fura-2, Indo-1 is a ratiometric calcium indicator but is preferred for flow cytometry due to its emission properties.
Fura-2 (potassium salt) is unique in its high sensitivity and ability to provide ratiometric measurements, making it a valuable tool for precise calcium imaging in live cells .
Properties
CAS No. |
113694-64-7; 3067-14-9 |
|---|---|
Molecular Formula |
C29H22K5N3O14 |
Molecular Weight |
831.994 |
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
InChI Key |
HQKWBBCTCLUGSX-UHFFFAOYSA-I |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[BENZYL(METHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2536012.png)

![2-(4-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536014.png)
![7'a-methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one](/img/structure/B2536015.png)


![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)


![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)
![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)
![1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2536029.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2536031.png)
![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)
